molecular formula C14H17F2NO2 B14868905 Ethyl 4-(2,4-difluorophenyl)-1-methylpyrrolidine-3-carboxylate

Ethyl 4-(2,4-difluorophenyl)-1-methylpyrrolidine-3-carboxylate

Cat. No.: B14868905
M. Wt: 269.29 g/mol
InChI Key: KJBKOTLJEJYGSP-UHFFFAOYSA-N
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Description

Ethyl 4-(2,4-difluorophenyl)-1-methylpyrrolidine-3-carboxylate is a chemical compound that belongs to the class of pyrrolidine carboxylates. This compound is characterized by the presence of a difluorophenyl group attached to a pyrrolidine ring, which is further esterified with an ethyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2,4-difluorophenyl)-1-methylpyrrolidine-3-carboxylate typically involves the reaction of 2,4-difluorobenzaldehyde with 1-methylpyrrolidine-3-carboxylic acid in the presence of a suitable esterification agent such as ethyl chloroformate. The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the esterification process. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification reactions using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2,4-difluorophenyl)-1-methylpyrrolidine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-(2,4-difluorophenyl)-1-methylpyrrolidine-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored for its potential therapeutic effects in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-(2,4-difluorophenyl)-1-methylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets within biological systems. The difluorophenyl group is known to enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The pyrrolidine ring may also contribute to the compound’s overall bioactivity by facilitating its interaction with biological membranes and proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(2,4-difluorophenyl)-1-methylpyrrolidine-3-carboxylate is unique due to the presence of both a difluorophenyl group and a pyrrolidine ring, which confer distinct chemical and biological properties. The combination of these structural features makes it a valuable compound for various research applications .

Properties

Molecular Formula

C14H17F2NO2

Molecular Weight

269.29 g/mol

IUPAC Name

ethyl 4-(2,4-difluorophenyl)-1-methylpyrrolidine-3-carboxylate

InChI

InChI=1S/C14H17F2NO2/c1-3-19-14(18)12-8-17(2)7-11(12)10-5-4-9(15)6-13(10)16/h4-6,11-12H,3,7-8H2,1-2H3

InChI Key

KJBKOTLJEJYGSP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CN(CC1C2=C(C=C(C=C2)F)F)C

Origin of Product

United States

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